molecular formula C8H9BrS2 B8735412 4-Bromo-1,2-bis(methylsulfanyl)benzene CAS No. 138709-30-5

4-Bromo-1,2-bis(methylsulfanyl)benzene

Cat. No.: B8735412
CAS No.: 138709-30-5
M. Wt: 249.2 g/mol
InChI Key: JIJQBCDBTWLPTA-UHFFFAOYSA-N
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Description

4-Bromo-1,2-bis(methylsulfanyl)benzene is a brominated aromatic compound featuring two methylsulfanyl (-SCH₃) groups at the 1,2-positions and a bromine atom at the para (4) position. The molecular formula is C₈H₈BrS₂, with a calculated molecular weight of 249.18 g/mol. This compound is likely used in organic synthesis as a precursor for cross-coupling reactions or functional group transformations .

Properties

CAS No.

138709-30-5

Molecular Formula

C8H9BrS2

Molecular Weight

249.2 g/mol

IUPAC Name

4-bromo-1,2-bis(methylsulfanyl)benzene

InChI

InChI=1S/C8H9BrS2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3

InChI Key

JIJQBCDBTWLPTA-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)Br)SC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares substituent types, molecular weights, and solubility trends for analogs of 4-bromo-1,2-disubstituted benzenes:

Compound Name Substituents (Positions 1,2) Molecular Formula Molecular Weight (g/mol) Solubility Trends Key Applications
4-Bromo-1,2-bis(methylsulfanyl)benzene -SCH₃ C₈H₈BrS₂ 249.18 Moderate in polar aprotic solvents Organic synthesis intermediates
4-Bromo-1,2-bis(hexyloxy)benzene -O(CH₂)₅CH₃ (hexyloxy) C₁₈H₂₉BrO₂ 357.33 Low (hydrophobic) Liquid crystal precursors
4-Bromo-1,2-bis(hexadecyloxy)benzene -O(CH₂)₁₅CH₃ C₃₈H₆₉BrO₂ 685.85 Insoluble in common solvents Polymer additives
4-Bromo-1,2-bis(bromomethyl)benzene -CH₂Br C₈H₇Br₃ 342.85 Low (reacts in DMF/MeCN) Bromination reagents
4-Bromo-1,2-bis(trifluoromethyl)benzene -CF₃ C₈H₃BrF₆ 301.01 Moderate in fluorinated solvents Fluorinated material synthesis
1,2-Bis(benzyloxy)-4-bromobenzene -OCH₂C₆H₅ (benzyloxy) C₂₀H₁₇BrO₂ 385.25 Low (bulky aromatic substituents) Photochemical studies
Key Observations:
  • Substituent Length and Hydrophobicity : Longer alkyl chains (e.g., hexyloxy, hexadecyloxy) drastically increase molecular weight and reduce solubility in polar solvents .
  • Electron-Withdrawing Groups: Trifluoromethyl (-CF₃) groups enhance stability toward electrophilic attack but reduce solubility in non-fluorinated solvents .
  • Reactivity: Bromomethyl (-CH₂Br) substituents enable further functionalization (e.g., nucleophilic substitution), as seen in the synthesis of anthraquinone derivatives .
This compound:

For example:

  • 4-Bromo-1,2-bis(hexadecyloxy)benzene was synthesized via NBS bromination in CH₂Cl₂/MeCN (70% yield) .
  • 4-Bromo-1,2-bis(bromomethyl)benzene required KI as a catalyst in DMF at 110°C, yielding 55% .
Challenges:
  • Deprotection Issues : Bulky substituents (e.g., benzyloxy) complicate deprotection steps, often leading to byproducts .
  • Solubility Limitations : Insolubility of hexadecyloxy derivatives necessitates specialized purification methods .

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